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Compound of Interest

Compound Name:
1,3-Benzodithiolylium

tetrafluoroborate

Cat. No.: B1270797 Get Quote

CAS Number: 57842-27-0

This technical guide provides a comprehensive overview of 1,3-Benzodithiolylium
tetrafluoroborate, a versatile and stable electrophilic reagent. Targeted at researchers,

scientists, and professionals in drug development, this document details the compound's

properties, synthesis, reactivity, and applications, with a focus on its utility in modern organic

synthesis.

Physicochemical and Spectroscopic Data
1,3-Benzodithiolylium tetrafluoroborate is a gray to brown solid compound.[1] Its stability

and solubility in specific organic solvents make it a practical reagent in various synthetic

contexts.

Table 1: Physicochemical Properties
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Property Value Reference(s)

CAS Number 57842-27-0 [2]

Molecular Formula C₇H₅BF₄S₂ [3][4]

Molecular Weight 240.05 g/mol [3]

Melting Point 150 °C (decomposes) [3][4][5]

Appearance Gray to brown solid [1]

Solubility

Soluble in acetonitrile (MeCN)

and dimethylformamide (DMF)

(reacts slowly); Insoluble in

ether.

[1]

InChI Key
CUSWPJQKCZMDPY-

UHFFFAOYSA-N
[2][4]

SMILES String
F--INVALID-LINK--

(F)F.c1ccc2[s+]csc2c1
[3]

Table 2: Spectroscopic Data
Spectroscopic analysis confirms the unique structural features of the 1,3-benzodithiolylium

cation, which is a planar, aromatic system where the positive charge is delocalized, rendering

the C2 carbon highly electrophilic.[2]

Spectrum Data Reference(s)

¹H NMR

(CF₃CO₂D, δ, ppm): 11.50 (s,

1H, C2-H), 8.66-8.86 and 8.06-

8.26 (m, 4H, Ar-H).

[6]

Infrared (IR)
(KBr, cm⁻¹): 1000-1120

(strong, characteristic of BF₄⁻).
[6]

¹³C NMR

Illustrative data for a 2-aryl-

substituted derivative shows

the C2 carbon at ~118 ppm.

[2]
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Synthesis and Experimental Protocols
The synthesis of 1,3-benzodithiolylium salts is efficiently achieved through the acid-catalyzed

reaction of 2-alkoxy- or 2-alkylthio-1,3-benzodithiole precursors.[6] An alternative route involves

the hydride abstraction from the parent 1,3-benzodithiole using a strong hydride acceptor like

trityl tetrafluoroborate.[1]

Diagram 1: General Synthesis Workflow

Synthesis of 1,3-Benzodithiolylium Tetrafluoroborate

Starting Materials

Reaction Product
2-Isopentyloxy-1,3-benzodithiole

Acid Treatment
(0 °C)Tetrafluoroboric Acid (HBF₄)

Acetic Anhydride (Solvent)

1,3-Benzodithiolylium
Tetrafluoroborate

96% Yield

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1,3-Benzodithiolylium Tetrafluoroborate.

Experimental Protocol: Synthesis from a 2-Alkoxy
Precursor
This protocol is adapted from the method described by Nakayama et al. (1976).[6]

Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C),

prepare a solution of 2-isopentyloxy-1,3-benzodithiole in acetic anhydride.

Reaction: While stirring vigorously, slowly add tetrafluoroboric acid to the solution.
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Precipitation: The product, 1,3-benzodithiolylium tetrafluoroborate, will precipitate from

the solution as a solid.

Isolation: Collect the solid product by filtration.

Purification (Optional): The product can be purified by recrystallization from acetic acid or a

mixture of acetonitrile and ether.[1] The reported yield for this method is 96%.[6]

Reactivity and Synthetic Applications
The core of the compound's reactivity lies in the highly electrophilic nature of the C2 carbon

within the dithiolylium ring.[2] This allows it to react with a broad spectrum of nucleophiles,

making it a valuable reagent for forming carbon-carbon and carbon-heteroatom bonds.[2] It

serves as a potent α-alkylating agent, a formyl cation equivalent, and a hydroxyl-protecting

agent.[2][7]

Diagram 2: General Reaction with Nucleophiles

Reactivity of the 1,3-Benzodithiolylium Cation

1,3-Benzodithiolylium Cation
(Electrophile at C2)

2-Substituted-1,3-benzodithiole

Nucleophile (Nu⁻)
(e.g., Alcohols, Amines, Enolates)

Nucleophilic Attack at C2

Click to download full resolution via product page

Caption: General mechanism of nucleophilic attack on the C2 carbon.

Key Application: Enantioselective α-Alkylation of
Aldehydes
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A significant application of 1,3-benzodithiolylium tetrafluoroborate is in the direct, highly

enantioselective α-alkylation of aldehydes, a key transformation in asymmetric synthesis.[2]

This reaction provides a formal pathway for the α-alkylation of an aldehyde by a carbenium ion.

[2]

Diagram 3: Workflow for Organocatalytic Aldehyde
Alkylation

Organocatalytic α-Alkylation Workflow
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In situ Reduction
(e.g., NaBH₄)
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Caption: Workflow for the enantioselective α-alkylation of aldehydes.

Representative Protocol: α-Alkylation of an Aldehyde
This representative protocol is based on established methodologies for the organocatalytic α-

alkylation of aldehydes.[1][2]

Catalyst & Aldehyde: In a suitable solvent (e.g., CH₃CN/H₂O), dissolve the chiral amine

catalyst (e.g., a MacMillan imidazolidinone catalyst) and the starting α-branched aldehyde.[1]
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Addition of Reagent: Add 1,3-benzodithiolylium tetrafluoroborate to the mixture. The

reaction proceeds via the formation of a nucleophilic enamine intermediate which then

attacks the electrophilic benzodithiolylium cation.

Reaction Monitoring: Stir the reaction at the appropriate temperature and monitor for

completion using a suitable technique (e.g., TLC or GC-MS).

Workup: Upon completion, the reaction is typically not isolated directly. An in situ reduction of

the resulting aldehyde is performed.

Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) in methanol, to

convert the α-alkylated aldehyde into the corresponding chiral alcohol for easier purification

and analysis.[1]

Purification: Purify the final alcohol product using standard techniques like flash column

chromatography.

Table 3: Summary of Synthetic Applications
Application Reactant(s) Product(s) Reference(s)

Heterocycle Synthesis

1,8-

diazabicyclo[5.4.0]und

ec-7-ene (DBU)

Dibenzotetrathiafulval

ene
[3][7]

Carbenium Ion

Synthesis
Boronic derivatives

Substituted

arylcarbenium ions
[3][7]

Ketone

Functionalization
Ketones

α-(1,3-benzodithiol-2-

ylidene) ketones
[3]

Alkene

Functionalization

Styryl-type

cobaloximes

2-styryl-1,3-

benzodithioles
[3]

Hydroxyl Protection Alcohols, Water
2-alkoxy/hydroxy-1,3-

benzodithioles
[2][8]

Role in Drug Development and Materials Science
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While not a therapeutic agent itself, 1,3-Benzodithiolylium tetrafluoroborate is a valuable

tool in drug discovery and development. Its primary role is twofold:

Versatile Building Block: It serves as a foundational component for constructing complex

molecular architectures.[7] Its ability to introduce specific functionalities is crucial for

synthesizing novel compounds for screening and development.[7]

Potent Protecting Agent: In multi-step syntheses of pharmaceuticals, sensitive functional

groups like hydroxyls must be shielded from unwanted reactions.[7][8] This compound acts

as an effective protecting agent, ensuring high yields and purity, which are critical in

pharmaceutical manufacturing.[7]

Furthermore, its use as a precursor for tetrathiafulvalene (TTF) derivatives and its studied

adsorption on carbon nanotubes indicate its potential applications in materials science,

particularly in the development of novel electronic materials.[1]

Safety Information
1,3-Benzodithiolylium tetrafluoroborate is an irritant and requires careful handling in a

laboratory setting.

Table 4: Hazard and Safety Data
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Category Information Reference(s)

Signal Word Warning [3]

Hazard Codes

H315 (Causes skin irritation),

H319 (Causes serious eye

irritation), H335 (May cause

respiratory irritation).

[3]

Hazard Classifications

Skin Irritant (Cat. 2), Eye

Irritant (Cat. 2), Specific Target

Organ Toxicity - Single

Exposure (Cat. 3).

[3]

Precautionary Codes

P261, P264, P271, P280,

P302+P352,

P305+P351+P338.

[3]

Target Organs Respiratory system. [3]

Personal Protective Equipment

(PPE)

Dust mask (type N95 or

equivalent), chemical safety

goggles, protective gloves.

[3]

Storage

Store in a cool, dry place

under an inert atmosphere,

away from moisture and light.

[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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